1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Biological Activity
1,3-Dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazole core, which is known for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown significant antiproliferative effects against various cancer cell lines. For instance:
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
E. coli | 20 | |
S. aureus | 15 | |
C. albicans | 25 |
These findings suggest that this pyrazole derivative could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. The results from various assays indicate:
These results indicate a strong potential for use in treating inflammatory conditions.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, where researchers assessed their biological activities systematically. The study found that modifications to the pyrazole structure significantly influenced both potency and selectivity against various targets.
Properties
IUPAC Name |
1,3-dimethyl-5-(4-methylpyrazol-1-yl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-11-14(5-6)9-8(10)7(2)12-13(9)3/h4-5H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSOPHXDUXMER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C(=NN2C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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